(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid is an organic compound that features a tert-butoxy group, a methyl group, and a methylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including (S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid, can be scaled up using continuous flow processes. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A simple ester with a tert-butyl group.
tert-Butylamine: An amine with a tert-butyl group.
tert-Butyl alcohol: An alcohol with a tert-butyl group.
Uniqueness
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butoxy and methylamino groups allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-2-methyl-2-(methylaminomethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,6-11-5)7(12)13/h11H,6H2,1-5H3,(H,12,13)/t10-/m0/s1 |
InChI Key |
UEKJCRSNYWUFCQ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CNC)(C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CNC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.